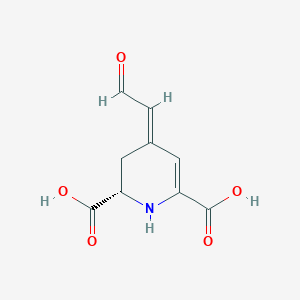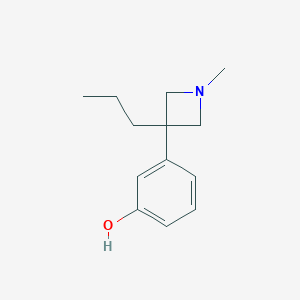
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the azetidine family, which is a class of organic compounds that contain a four-membered nitrogen-containing ring. MPAA has been shown to have a number of interesting properties that make it useful for a variety of research applications.
Wirkmechanismus
The mechanism of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to interact with a number of different neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. It has been suggested that Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- may work by increasing the release of certain neurotransmitters, or by blocking the reuptake of others.
Biochemische Und Physiologische Effekte
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may make it useful for protecting against oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in lab experiments is that it is relatively easy to synthesize in large quantities. It is also relatively stable, which makes it easy to handle and store. One limitation of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-. One area that is of particular interest is its potential as a therapeutic agent for the treatment of neurological disorders. Another area of interest is its potential as a tool for studying the mechanisms of action of various neurotransmitters. Further research is needed to fully understand the mechanisms of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- and to explore its potential applications in the field of scientific research.
Synthesemethoden
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- can be synthesized using a number of different methods. One common method involves the reaction of 1-methyl-3-propylazetidine with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 1-methyl-3-propylazetidine with phenylacetic acid, followed by decarboxylation with heat. Both of these methods have been shown to be effective for synthesizing Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in high yields.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been used in a number of scientific research applications. One area where it has been studied extensively is in the field of neuroscience. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting properties that make it useful for studying the mechanisms of action of various neurotransmitters. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
17184-83-7 |
|---|---|
Produktname |
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-(1-methyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3 |
InChI-Schlüssel |
CFDYNSALJJBAEH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Andere CAS-Nummern |
17184-83-7 |
Synonyme |
1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



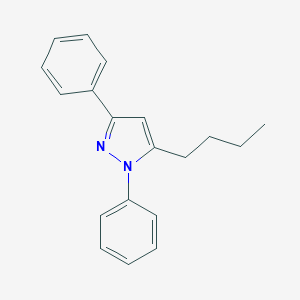
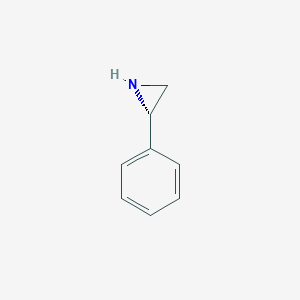
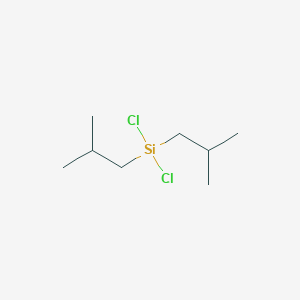
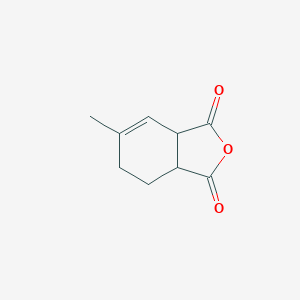
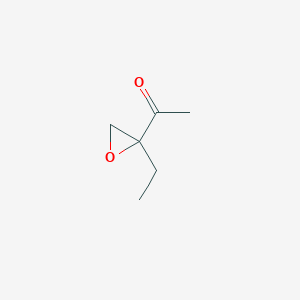
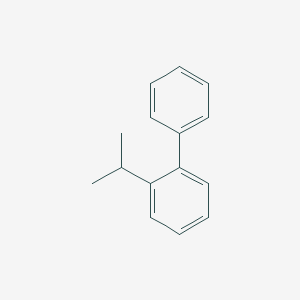
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
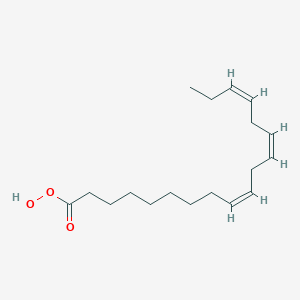
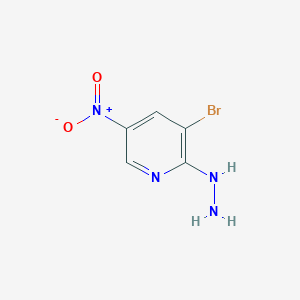
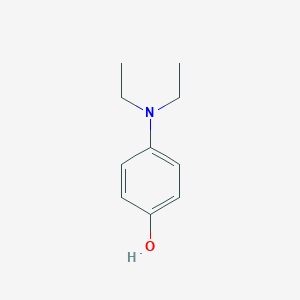
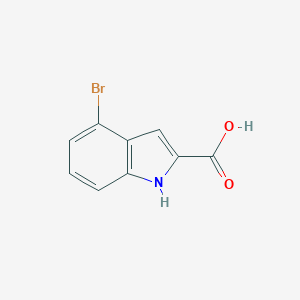
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
